molecular formula C23H18N2O5S B2662628 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-ethoxy-1-naphthoate CAS No. 877636-78-7

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-ethoxy-1-naphthoate

Cat. No.: B2662628
CAS No.: 877636-78-7
M. Wt: 434.47
InChI Key: NSWHELCTOJZSBE-UHFFFAOYSA-N
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Description

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-ethoxy-1-naphthoate is a novel synthetic chemical compound designed for advanced pharmaceutical and biological research. This molecule features a hybrid structure combining a 4H-pyran core linked via a thiomethyl bridge to a pyrimidine ring and esterified with a 2-ethoxy-naphthoate group. The 4H-pyran scaffold is a prominent heterocycle in medicinal chemistry, found in numerous natural products and synthetic compounds with a broad spectrum of documented biological activities . Pyran derivatives have demonstrated significant potential in drug discovery, exhibiting various pharmacological effects . The specific incorporation of the pyrimidin-2-ylthio moiety is a key structural feature of interest, as similar pyrimidine-thioether linkages have been identified in compounds with potent receptor antagonist activity, such as the apelin receptor (APJ) functional antagonist ML221 . This suggests potential research applications for this compound in the study of G-protein coupled receptors (GPCRs) and cardiovascular or metabolic diseases. The naphthoate ester component may influence the compound's physicochemical properties, such as its lipophilicity and cell membrane permeability, which are critical for bioavailability. Researchers can utilize this compound as a key intermediate for further synthetic elaboration or as a pharmacological tool to probe biological mechanisms and structure-activity relationships (SAR). This product is intended for research and development purposes in a controlled laboratory environment only. For Research Use Only (RUO). Not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-ethoxynaphthalene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O5S/c1-2-28-19-9-8-15-6-3-4-7-17(15)21(19)22(27)30-20-13-29-16(12-18(20)26)14-31-23-24-10-5-11-25-23/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWHELCTOJZSBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)OC3=COC(=CC3=O)CSC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-ethoxy-1-naphthoate has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C21H19N3O6SC_{21}H_{19}N_{3}O_{6}S with a molecular weight of 473.5 g/mol. The compound features a pyran ring substituted with a pyrimidinylthio group, which is critical for its biological activity.

  • Apelin Receptor Antagonism : One of the most significant findings regarding this compound is its role as a functional antagonist of the apelin (APJ) receptor. The apelin/APJ system is crucial in regulating cardiovascular functions and has implications in metabolic disorders. The compound exhibits over 37-fold selectivity for the APJ receptor compared to the angiotensin II type 1 (AT1) receptor, indicating its potential as a therapeutic agent in cardiovascular diseases .
  • Antimicrobial Activity : Preliminary studies have indicated that compounds related to this structure may possess significant antimicrobial properties. For instance, derivatives with similar scaffolds have shown efficacy against various bacterial strains, including both Gram-negative and Gram-positive bacteria . The presence of specific substituents on the pyran ring enhances this activity.

Biological Activity Data

Activity Type Observed Effects Reference
Apelin Receptor AntagonismPotent antagonist with >37-fold selectivity over AT1
Antimicrobial ActivitySignificant activity against various bacterial strains
Toxicity AssessmentNon-toxic at doses up to 200 μmol L⁻¹

Case Studies

  • Cardiovascular Studies : In vitro studies have demonstrated that 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran derivatives can modulate cardiovascular responses through their action on the APJ receptor. These findings suggest potential applications in treating heart failure and other cardiovascular conditions .
  • Antimicrobial Efficacy : A series of experiments conducted on derivatives of this compound showed promising results against pathogenic strains, with minimum inhibitory concentrations (MICs) indicating effective antibacterial properties. The structural modifications influenced their potency, highlighting the importance of chemical design in drug development .

Research Findings

Recent research has focused on optimizing the structure of this compound to enhance its biological activity and reduce toxicity. Structure-activity relationship (SAR) studies have been pivotal in identifying key functional groups that contribute to its efficacy as an APJ receptor antagonist and antimicrobial agent.

Scientific Research Applications

Overview

The compound 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-ethoxy-1-naphthoate is a complex organic molecule notable for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structural features, including a pyran ring fused with a pyrimidine moiety and an ethoxy-naphthoate group, enhance its potential for various biological activities.

Chemistry

  • Building Block in Organic Synthesis:
    • This compound serves as a precursor for synthesizing more complex molecules through various organic reactions, including cyclization and functionalization.
  • Synthetic Routes:
    • Common synthetic methods involve multi-step reactions using solvents like dimethylformamide (DMF) or dichloromethane (DCM), often catalyzed by palladium or copper complexes.

Biology

  • Enzyme Inhibition:
    • Investigated for its potential as an inhibitor of specific enzymes, which may play roles in various biochemical pathways. For example, it may inhibit enzymes involved in signal transduction pathways that regulate cell growth and apoptosis.
  • Ligand in Biochemical Assays:
    • The compound is explored as a ligand in assays to study interactions with biological macromolecules, potentially aiding in drug discovery efforts.

Medicine

  • Therapeutic Properties:
    • Preliminary studies indicate potential anti-cancer and anti-inflammatory activities. The compound's ability to modulate biological pathways makes it a candidate for further pharmacological evaluation.
  • Antimicrobial Activity:
    • Research suggests derivatives of this compound may possess antimicrobial properties effective against various bacterial strains, indicating possible applications in treating infections.

Case Studies and Research Findings

  • Antiallergy Activity:
    • A study evaluated similar compounds for their antiallergy properties using the rat passive cutaneous anaphylaxis test, revealing several compounds with potent oral activity that outperformed traditional treatments like disodium cromoglycate .
  • Apelin Receptor Antagonism:
    • The compound has been identified as an antagonist of the apelin receptor (APJ), with significant selectivity over related receptors, showcasing its potential role in therapeutic interventions targeting metabolic disorders .
  • Cholinesterase Inhibition:
    • Molecular docking studies have indicated that modifications on similar compounds can significantly affect their inhibitory potential against acetylcholinesterase (AChE), suggesting avenues for developing new treatments for neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

ML221 (4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate)

Structural Similarities :

  • Both compounds share the 4H-pyran core and pyrimidin-2-ylthio)methyl group, critical for APJ receptor binding .
  • The ester linkage at position 3 is retained, though substituents differ: ML221 has a 4-nitrobenzoate group, while the target compound uses a bulkier 2-ethoxy-1-naphthoate.

Functional Differences :

  • Receptor Activity : ML221 antagonizes APJ by inhibiting cAMP production (IC50 = 0.70 μM) and β-arrestin recruitment (IC50 = 1.75 μM) . Its selectivity over the angiotensin II type 1 (AT1) receptor (>37-fold) is attributed to the nitro group’s electronic effects . The target compound’s ethoxy-naphthoate group may alter binding affinity or selectivity due to steric and electronic differences.
  • Pharmacokinetics : ML221 exhibits poor aqueous solubility (14 μM at pH 7.4) and rapid hepatic metabolism, limiting its utility in vivo . The naphthoate group in the target compound could enhance lipophilicity and metabolic stability but may further reduce solubility.

SAR Insights :

  • Substitutions at the benzoate position in ML221 analogs (e.g., 4-bromo or 4-trifluoromethyl) retain activity, while aliphatic esters or amides lose potency . This suggests the target compound’s naphthoate group—a larger aromatic system—may be tolerated if steric clashes are avoided.
Oxadiazole Derivatives (e.g., 5-[(pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione)

Structural Differences :

  • These compounds replace the 4H-pyran core with a 1,3,4-oxadiazole ring .

Functional Comparison :

  • This highlights the importance of the 4H-pyran scaffold in APJ targeting.
Other 4H-Pyran Derivatives
  • Simplified 4H-pyran analogs synthesized via one-pot methods (e.g., malononitrile-based derivatives) lack the pyrimidin-2-ylthio)methyl and ester substituents, resulting in divergent biological profiles (e.g., antioxidant or anticancer activities) .

Pharmacological and Pharmacokinetic Data Comparison

Compound Target Receptor cAMP IC50 (μM) β-Arrestin IC50 (μM) Solubility (pH 7.4) Metabolic Stability Selectivity (vs. AT1)
ML221 APJ 0.70 1.75 14 μM Poor (rapid hepatic) >37-fold
Target Compound* APJ (predicted) N/A N/A Likely lower Potentially improved Unknown
Oxadiazole Derivatives N/A N/A N/A Moderate Not reported N/A

*Predicted based on structural analogies.

Key Research Findings and Implications

Ester Substituent Role : The nitro group in ML221’s benzoate is critical for APJ antagonism and selectivity. The target compound’s ethoxy-naphthoate may introduce steric hindrance but could enhance receptor interaction through π-π stacking with the naphthalene system .

Metabolic Stability : ML221’s instability in plasma and liver microsomes limits its therapeutic use. The bulkier naphthoate group in the target compound may slow ester hydrolysis, improving half-life .

Selectivity Profile : ML221 shows off-target activity at κ-opioid and benzodiazepine receptors (<50% inhibition at 10 μM). The target compound’s modifications may mitigate this, though experimental validation is required .

Q & A

Q. What synthetic routes are reported for ML221, and what are the critical reaction steps?

ML221 is synthesized in three steps:

  • Step 1 : Chlorination of kojic acid using thionyl chloride to yield 2-(chloromethyl)-5-hydroxy-4H-pyran-4-one .
  • Step 2 : Nucleophilic substitution of pyrimidine-2-thiol with the chlorinated intermediate in acetonitrile, catalyzed by sodium methoxide .
  • Step 3 : Esterification with 4-nitrobenzoyl chloride using cesium carbonate as a base, yielding the final product . Key analytical methods for characterization include LC/MS for reaction monitoring and NMR for structural confirmation .

Q. How was ML221 identified as an APJ antagonist, and what in vitro assays validate its activity?

ML221 was identified via a high-throughput screen (HTS) of ~330,600 compounds from the NIH Molecular Libraries Program . Its APJ antagonism was validated using:

  • cAMP inhibition assay : ML221 blocked apelin-13-induced cAMP reduction with an IC₅₀ of 0.70 µM .
  • β-arrestin recruitment assay : ML221 inhibited β-arrestin binding with an IC₅₀ of 1.75 µM . Selectivity was confirmed against 29 GPCRs, showing activity only at κ-opioid and benzodiazepinone receptors at 10 µM .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights guide the optimization of ML221’s APJ antagonism?

Key SAR findings include:

  • Benzoate substituents : The 4-nitro group on the benzoate ester is critical for potency. Replacing it with 4-bromo or 4-CF₃ retained activity, but other groups (e.g., 4-Cl) reduced potency .
  • Pyrimidine thioether : The pyrimidin-2-ylthio group is essential; oxidation to sulfone retained activity but was not pursued due to potential instability .
  • Ester bond modifications : Replacing the ester with amides, sulfonates, or heteroaryl esters abolished activity, highlighting the necessity of the ester linkage .

Q. How do ML221’s physicochemical properties affect its pharmacological performance, and what strategies address these limitations?

  • Solubility : ML221 has poor aqueous solubility at pH 7.4 (~14 µM) but improved solubility at physiological pH .
  • Metabolic stability : Rapid degradation in human and mouse liver microsomes (t₁/₂ < 30 min) limits in vivo utility . Mitigation strategies :
  • Prodrug design : Esterase-resistant analogs (e.g., cyclopropyl esters) could enhance stability.
  • Formulation : Use of nanoemulsions or liposomes to improve solubility and bioavailability .

Q. What are the observed discrepancies between ML221’s in vitro potency and in vivo efficacy, and how can these be reconciled?

Despite strong in vitro APJ antagonism (IC₅₀ ~1 µM), ML221 shows limited in vivo efficacy due to:

  • Rapid hepatic metabolism : Instability in liver microsomes reduces systemic exposure .
  • Low permeability : Moderate PAMPA permeability (Pe ~3 × 10⁻⁶ cm/s) limits tissue penetration . Solutions :
  • Co-administration with CYP450 inhibitors (e.g., ketoconazole) to prolong half-life.
  • Development of deuterated analogs to slow metabolism .

Q. What computational or structural biology approaches have been used to study ML221-APJ interactions?

While not explicitly detailed in the evidence, researchers could:

  • Perform molecular docking using APJ homology models based on related GPCRs (e.g., angiotensin II type 1 receptor).
  • Use site-directed mutagenesis to identify key binding residues (e.g., transmembrane domains 3 and 7) .
  • Apply dynamic mass redistribution (DMR) assays to study real-time receptor signaling .

Methodological Considerations

Q. How is ML221’s selectivity profile assessed against off-target receptors?

  • Broad GPCR panels : ML221 was tested against 29 GPCRs at 10 µM, showing >50% inhibition only at κ-opioid and benzodiazepinone receptors .
  • Counter-screens : β-galactosidase assays and angiotensin II type 1 (AT1) receptor tests confirmed specificity for APJ .

Q. What in vitro models are suitable for studying ML221’s role in cardiovascular or metabolic diseases?

  • Cardiomyocytes : Assess ML221’s effect on apelin-induced hypertrophy using calcium flux assays .
  • Adipocytes : Evaluate lipid metabolism via glycerol release assays under apelin stimulation .
  • Endothelial cells : Measure nitric oxide production to study vascular tone modulation .

Data Contradictions and Resolution

Q. Why do some analogs with similar substituents show reduced activity despite structural similarity?

  • Steric hindrance : Bulkier groups (e.g., 4-CF₃ vs. 4-NO₂) may disrupt binding pocket interactions .
  • Electron-withdrawing effects : The 4-nitro group’s strong electron-withdrawing nature enhances ester stability and receptor affinity .

Q. How can conflicting data on ML221’s metabolic stability be addressed?

  • Species-specific differences : Human vs. mouse liver microsome assays may yield varying t₁/₂ values .
  • Standardized protocols : Use pooled microsomes and control for enzyme activity (e.g., NADPH concentration) .

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